molecular formula C19H29NO5S B1323476 N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine CAS No. 89151-45-1

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Cat. No.: B1323476
CAS No.: 89151-45-1
M. Wt: 383.5 g/mol
InChI Key: HHUVXSXDFBEVET-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine (CAS 89151-45-1) is a synthetic piperidine derivative characterized by two functional groups: a tert-butoxycarbonyl (Boc) protecting group and a 4-toluenesulfonyloxy (tosyloxy) ethyl substituent. Its molecular formula is C₁₉H₂₉NO₅S , with a molecular weight of 383.50 g/mol . The compound exhibits a density of 1.158 g/cm³ and a boiling point of 499.2°C at 760 mmHg.

Structurally, it belongs to the N-Boc-protected piperidine class, which is widely used in organic synthesis due to the Boc group’s stability under diverse reaction conditions. The tosyloxyethyl side chain introduces sulfonate ester functionality, enabling nucleophilic substitution reactions.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₉H₂₉NO₅S
Molecular Weight 383.50 g/mol
Density 1.158 g/cm³
Boiling Point 499.2°C at 760 mmHg
CAS Number 89151-45-1

Historical Context in Piperidine Chemistry

Piperidine, a six-membered heterocyclic amine, was first isolated in 1850 by Thomas Anderson and Auguste Cahours from black pepper alkaloids. Its derivatives gained prominence in the 20th century with the advent of peptide synthesis and medicinal chemistry. The introduction of the Boc protecting group in the 1950s revolutionized amine protection strategies, allowing selective reactivity in multi-step syntheses.

This compound emerged as a specialized intermediate in the late 20th century, particularly for constructing complex pharmaceuticals. Its design leverages the Boc group’s acid-labile nature and the tosyl group’s role as a leaving group, enabling precise functionalization of piperidine scaffolds.

Nomenclature and Synonyms

The IUPAC name is tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperidine-1-carboxylate . Common synonyms include:

  • N-tert-Butoxycarbonyl-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine
  • 1-Boc-4-(tosyloxyethyl)piperidine
  • tert-Butyl 4-(2-(tosyloxy)ethyl)piperidine-1-carboxylate.

Table 2: Select Synonyms and Registry Identifiers

Synonym Registry Number
MFCD05864741 166815-96-9
SCHEMBL282240 21936070
4-(Toluene-4-sulfonyloxymethyl)piperidine 89151-45-1

Significance in Organic and Medicinal Chemistry

This compound is pivotal in synthesizing bioactive molecules. The Boc group protects the piperidine nitrogen during reactions, while the tosyloxyethyl moiety facilitates alkylation or elimination steps. For example, it serves as a precursor in tyrosine kinase inhibitors like Vandetanib, which targets cancer pathways.

In medicinal chemistry, its derivatives are explored for neuroprotective and anticancer properties. Piperidine cores are prevalent in CNS-active drugs due to their ability to cross the blood-brain barrier. The compound’s modular design allows rapid diversification, making it a cornerstone in library synthesis for high-throughput screening.

Table 3: Applications in Pharmaceutical Synthesis

Application Role Example Drug
Amine Protection Boc group stability Peptide antibiotics
Nucleophilic Substitution Tosyl group as leaving group Vandetanib analogs
Scaffold Functionalization Piperidine ring modification Antipsychotic agents

Properties

IUPAC Name

tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5S/c1-15-5-7-17(8-6-15)26(22,23)24-14-11-16-9-12-20(13-10-16)18(21)25-19(2,3)4/h5-8,16H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUVXSXDFBEVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501008670
Record name tert-Butyl 4-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-45-1
Record name tert-Butyl 4-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine typically involves the reaction of 4-piperidone with tert-butoxycarbonyl (Boc) anhydride to form N-Boc-4-piperidone. This intermediate is then reacted with 2-(4-toluenesulfonyloxy)ethyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the toluenesulfonyloxy group is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful for introducing piperidine moieties into larger structures, which are often required in drug discovery and development.

Reactivity and Transformation
The compound is known to undergo various chemical reactions:

  • Nucleophilic Substitution: The toluenesulfonyloxy group can be replaced by other nucleophiles, facilitating the formation of diverse piperidine derivatives.
  • Reduction and Oxidation Reactions: It can be reduced to yield alcohols or amines, or oxidized to form ketones or carboxylic acids.

Biological Research

Enzyme Mechanism Studies
In biological contexts, this compound is utilized to study enzyme mechanisms and biological pathways. Its ability to interact with various enzymes allows researchers to explore its potential as a tool for understanding biochemical processes.

Pharmacological Investigations
The compound has been investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit interactions with specific biological targets, including enzymes and receptors involved in disease pathways. This makes it a candidate for further pharmacological evaluations .

Medicinal Chemistry

Drug Development
this compound is being explored in the context of drug development due to its structural properties that can influence drug-receptor interactions. Its unique combination of functional groups enhances its reactivity, making it suitable for modifications that can lead to new therapeutic agents .

Case Studies in Drug Formulation
Research has highlighted its role in formulating prodrugs—compounds that can be metabolized into an active drug form within the body. For instance, studies have shown that derivatives of this compound may improve the pharmacokinetic profiles of existing drugs by enhancing solubility or stability .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is employed in the synthesis of fine chemicals and advanced materials. Its ability to act as a building block for more complex structures makes it valuable in the production of specialty chemicals used in various applications .

Mechanism of Action

The mechanism of action of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the toluenesulfonyloxy group acts as a leaving group, allowing the nucleophile to attack the carbon center .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Group Variations

N-Boc-piperidine Derivatives
  • N-Boc-piperidine (CAS: 75844-52-5): Lacks the tosyloxyethyl group. It serves as a foundational intermediate for synthesizing more complex derivatives. Its deprotonation studies reveal moderate enantioselectivity (er = 87:13) when treated with sec-BuLi/(-)-sparteine, contrasting with the target compound’s reactivity due to steric and electronic effects of the tosyloxyethyl substituent .
  • N-Boc-4-tosyloxypiperidine: Contains a tosyloxy group directly attached to the piperidine ring instead of the ethyl linker.
Tosyloxy-Containing Derivatives
  • N-Boc-3-hydroxymethyl-4-piperidol tosylate : Synthesized via tosylation of the hydroxyl group, this compound shares the Boc and tosyl motifs but differs in substitution position (3-hydroxymethyl vs. 4-ethyl). This positional isomerism affects its utility in chiral synthesis .
Piperidine Derivatives with Bioactive Substituents
  • 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: Features a benzyl group at N1 and a benzoylaminoethyl chain at C3. This compound exhibits potent anti-acetylcholinesterase (AChE) activity (IC₅₀ = 0.56 nM), highlighting how bulky aromatic substituents enhance biological activity compared to the target compound’s inert tosyl group .

Physicochemical and Pharmacokinetic Properties

Property N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine 4-[2-(Morpholin-4-yl)ethyl]thiopyrimidines
Molecular Weight 383.5 g/mol ~450 g/mol (estimated) 300–350 g/mol
LogP 4.75 ~3.5 (predicted) 2.8–3.2
Bioactivity Synthetic intermediate (no direct activity) Anti-AChE (IC₅₀ = 0.56 nM) Antibacterial (MIC = 4–16 µg/mL)
Role in Drug Development Precursor for functionalization Lead compound for dementia therapy Antimicrobial agents

Biological Activity

N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to synthesize the available data on its biological activity, including mechanisms of action, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

C19H29NO5S\text{C}_{19}\text{H}_{29}\text{NO}_{5}\text{S}

With a molecular weight of 383.502 g/mol, this compound features a piperidine ring substituted with a tosyl group, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The presence of the tosyl group is critical as it can serve as a leaving group in nucleophilic substitution reactions, potentially facilitating interactions with biological macromolecules.

In Silico Predictions

Recent studies employing in silico methods have predicted that piperidine derivatives, including this compound, may exhibit a broad spectrum of biological activities. These predictions include interactions with:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding affinity to various receptor types, which could influence signaling pathways.
  • Ion Channels : Effects on voltage-gated ion channels that are crucial for cellular excitability and neurotransmission .

Anti-Acetylcholinesterase Activity

A notable study indicated that modifications to piperidine derivatives can lead to significant increases in anti-acetylcholinesterase (anti-AChE) activity. For instance, compounds structurally similar to this compound have shown promising results in enhancing acetylcholine levels in the brain, which is vital for cognitive functions .

CompoundIC50 (nM)Activity
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine0.56Potent AChE inhibitor
This compoundTBDPotential AChE activity

Cardiovascular Effects

Another area of interest is the cardiovascular effects of piperidine derivatives. In studies involving spontaneous hypertensive rats, certain piperidine compounds demonstrated the ability to lower blood pressure without causing reflex tachycardia, indicating a favorable safety profile for potential antihypertensive therapies .

Case Studies and Research Findings

  • Inhibition of Viral Entry : Research has indicated that piperidine derivatives can inhibit viral entry mechanisms, particularly against viruses like Ebola. Compounds similar to this compound were evaluated for their ability to block viral entry at the level of NPC1 (Niemann-Pick C1-like 1 protein), showcasing their potential as antiviral agents .
  • Anticancer Potential : The diverse structural modifications possible with piperidines allow for the design of compounds that may target cancer pathways. In silico studies have suggested that new derivatives could affect cancer-related enzymes and receptors, warranting further preclinical studies .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine in laboratory settings?

  • Methodological Answer : This compound is classified under GHS hazard categories for skin/eye irritation (H315, H319) and respiratory stimulation (H335). Researchers must:

  • Use chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent direct contact .
  • Work in fume hoods to avoid inhalation of aerosols or dust.
  • Implement emergency rinsing protocols (15+ minutes for eye exposure) and seek immediate medical consultation for ingestion or persistent symptoms .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer : Key steps involve:

  • Tosylation : Reacting 4-(2-hydroxyethyl)piperidine with 4-toluenesulfonyl chloride in dichloromethane or toluene , using triethylamine as a base to neutralize HCl byproducts. Reaction conditions typically require 0–20°C for 1–2 hours .
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in THF or DMF , catalyzed by DMAP. Purification via flash chromatography (silica gel, hexane/ethyl acetate) ensures high yield .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key structural features (e.g., Boc group δ 1.4 ppm for tert-butyl; tosyl aromatic protons δ 7.2–7.8 ppm) .
  • HPLC : Assess purity (>98% recommended for pharmacological studies) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 424.2) .

Advanced Research Questions

Q. How does the toluenesulfonyloxy group influence reactivity in downstream functionalization?

  • Methodological Answer : The tosyl group acts as a leaving group , enabling nucleophilic substitution (e.g., displacement by amines or thiols). Its electron-withdrawing nature stabilizes transition states, enhancing reaction rates. For example:

  • Suzuki Coupling : Replace tosyl with aryl/heteroaryl groups using Pd catalysts .
  • Cyclization Reactions : Intramolecular displacement forms piperidine-fused heterocycles under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can competing side reactions during Boc deprotection be minimized?

  • Methodological Answer :

  • Acid Selection : Use TFA in dichloromethane (0–5°C) to avoid over-acidification, which may degrade the piperidine ring.
  • Scavengers : Add triisopropylsilane (TIPS) to quench carbocation byproducts.
  • Work-Up : Neutralize with NaHCO₃ and extract with ethyl acetate to isolate the deprotected amine .

Q. What computational approaches predict the conformational flexibility of this compound in drug design?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate rotational freedom of the ethyl-tosyl chain using AMBER or CHARMM force fields.
  • Density Functional Theory (DFT) : Calculate energy barriers for torsional angles (e.g., B3LYP/6-31G* level) to identify stable conformers .
  • Docking Studies : Map interactions with biological targets (e.g., serotonin transporters) using AutoDock Vina .

Data Contradiction & Optimization

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using multiple techniques :

  • Compare NMR chemical shifts with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives) .
  • Confirm mass fragmentation patterns via HRMS (e.g., Q-TOF instruments) to rule out isotopic impurities .

Q. What solvent systems optimize chromatographic purification of this compound?

  • Methodological Answer :

  • Normal-Phase SiO₂ : Use hexane:ethyl acetate (3:1) for moderate polarity.
  • Reverse-Phase C18 : Gradient elution with acetonitrile:water (70:30 to 90:10) improves resolution for polar impurities .

Biological Relevance

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidases via Ellman’s assay or fluorometric methods .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for dopamine/serotonin transporters) .

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